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Compound of Interest

Compound Name:
5-Nitro-2-(piperidin-1-

yl)benzaldehyde

Cat. No.: B1301768 Get Quote

Technical Guide: 5-Nitro-2-(piperidin-1-
yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of 5-Nitro-2-(piperidin-1-
yl)benzaldehyde, a synthetic organic compound with potential applications in pharmaceutical

research and drug discovery. The document covers its chemical identifiers, a proposed

synthetic route, and potential biological activities based on structurally related compounds. This

guide is intended to serve as a foundational resource for researchers interested in exploring

the therapeutic potential of this and similar molecules.

Chemical Identification
The key identifiers for 5-Nitro-2-(piperidin-1-yl)benzaldehyde are summarized in the table

below.
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Identifier Value

CAS Number 30742-60-0

MDL Number MFCD00439925

Molecular Formula C₁₂H₁₄N₂O₃

Molecular Weight 234.25 g/mol

Chemical Structure

A benzaldehyde ring substituted with a nitro

group at the 5-position and a piperidin-1-yl

group at the 2-position.

Synthesis
While a specific, peer-reviewed synthesis protocol for 5-Nitro-2-(piperidin-1-yl)benzaldehyde
is not readily available in the public domain, a plausible synthetic route can be proposed based

on established methodologies for analogous compounds, such as 5-Nitro-2-(piperidin-1-

yl)aniline. The most probable method involves a nucleophilic aromatic substitution reaction.

Proposed Synthetic Protocol: Nucleophilic Aromatic
Substitution
This protocol is adapted from the synthesis of structurally similar compounds and represents a

likely method for the preparation of 5-Nitro-2-(piperidin-1-yl)benzaldehyde.

Reaction Scheme:

Starting Materials

Reaction Product

2-Fluoro-5-nitrobenzaldehyde
Base (e.g., K₂CO₃)

Solvent (e.g., DMF or DMSO)
Heat (80-120 °C)

+ Piperidine

Piperidine

5-Nitro-2-(piperidin-1-yl)benzaldehyde

Nucleophilic
Aromatic Substitution
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Caption: Proposed synthesis of 5-Nitro-2-(piperidin-1-yl)benzaldehyde.

Materials and Reagents:

2-Fluoro-5-nitrobenzaldehyde

Piperidine

Potassium carbonate (K₂CO₃) or another suitable inorganic base

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Deionized water

Experimental Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, combine 2-fluoro-5-nitrobenzaldehyde (1.0 equivalent), piperidine (1.1-1.5

equivalents), and potassium carbonate (2.0 equivalents).

Solvent Addition: Add a suitable volume of anhydrous DMF or DMSO to dissolve the

reactants.

Reaction: Heat the reaction mixture to a temperature between 80-120 °C with vigorous

stirring.

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

The reaction time can vary from a few hours to overnight.
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Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the

mixture into a larger volume of water.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous

phase).

Washing: Combine the organic layers and wash sequentially with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced

pressure using a rotary evaporator to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Nitro-2-
(piperidin-1-yl)benzaldehyde.

Potential Biological Activity and Experimental
Protocols
Direct biological activity data for 5-Nitro-2-(piperidin-1-yl)benzaldehyde is not currently

available in the public literature. However, based on a study of structurally analogous

compounds, this molecule is a candidate for investigation as an inhibitor of Sirtuin 6 (SIRT6). A

series of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives have been identified as potent and

selective SIRT6 inhibitors. The lead compound in that series, 5-(4-methylpiperazin-1-yl)-2-

nitroaniline, exhibited an IC₅₀ value of 4.93 µM against SIRT6.

Potential as a SIRT6 Inhibitor
SIRT6 is a histone deacetylase that plays a crucial role in glucose metabolism, making it a

potential therapeutic target for type 2 diabetes. The structural similarity of 5-Nitro-2-(piperidin-
1-yl)benzaldehyde to known SIRT6 inhibitors suggests it may also exhibit inhibitory activity

against this enzyme.

Proposed Screening Workflow:
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Compound Synthesis and Purification
(5-Nitro-2-(piperidin-1-yl)benzaldehyde)

Primary Screening:
Fluor de Lys (FDL) Assay for SIRT6 Inhibition

Hit Confirmation and Potency:
IC₅₀ Determination

Binding Affinity and Kinetics:
Surface Plasmon Resonance (SPR)
Isothermal Titration Calorimetry (ITC)

Selectivity Profiling:
Screening against other SIRTs (SIRT1-3)

and HDACs (HDAC1-11)

In Vivo Studies:
Mouse Model of Type 2 Diabetes

Click to download full resolution via product page

Caption: A proposed workflow for the evaluation of 5-Nitro-2-(piperidin-1-yl)benzaldehyde as

a SIRT6 inhibitor.

Experimental Protocols for SIRT6 Inhibition
The following are detailed methodologies for key experiments to assess the potential of 5-
Nitro-2-(piperidin-1-yl)benzaldehyde as a SIRT6 inhibitor, based on protocols used for

analogous compounds.

4.2.1. Fluor de Lys (FDL) Assay for SIRT6 Inhibition (Primary Screening and IC₅₀

Determination)

Principle: This is a fluorescence-based assay that measures the deacetylation activity of

SIRT6 on a peptide substrate.

Procedure:
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Prepare a reaction buffer containing SIRT6 enzyme and the fluorogenic peptide substrate.

Add varying concentrations of 5-Nitro-2-(piperidin-1-yl)benzaldehyde to the reaction

mixture.

Initiate the reaction by adding the co-substrate NAD⁺.

Incubate the reaction at 37 °C for a defined period.

Stop the reaction and add the developer solution, which contains a protease that cleaves

the deacetylated peptide, releasing a fluorescent signal.

Measure the fluorescence intensity using a microplate reader.

Calculate the percentage of inhibition at each compound concentration and determine the

IC₅₀ value by fitting the data to a dose-response curve.

4.2.2. Surface Plasmon Resonance (SPR) for Binding Affinity

Principle: SPR measures the binding interaction between the compound and the target

protein in real-time without the need for labels.

Procedure:

Immobilize recombinant SIRT6 protein on a sensor chip.

Flow different concentrations of 5-Nitro-2-(piperidin-1-yl)benzaldehyde over the sensor

surface.

Monitor the change in the refractive index at the sensor surface, which is proportional to

the mass of the compound binding to the protein.

Analyze the association and dissociation kinetics to determine the equilibrium dissociation

constant (Kᴅ).

4.2.3. Isothermal Titration Calorimetry (ITC) for Binding Affinity
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Principle: ITC directly measures the heat change that occurs upon binding of a ligand to a

protein, allowing for the determination of the binding affinity (Kᴅ), stoichiometry (n), and

enthalpy (ΔH) of the interaction.

Procedure:

Place a solution of SIRT6 protein in the sample cell of the calorimeter.

Titrate a solution of 5-Nitro-2-(piperidin-1-yl)benzaldehyde into the protein solution in a

series of small injections.

Measure the heat released or absorbed after each injection.

Fit the resulting data to a binding isotherm to calculate the thermodynamic parameters of

the interaction.

Signaling Pathway
Based on the potential activity as a SIRT6 inhibitor, 5-Nitro-2-(piperidin-1-yl)benzaldehyde
could modulate the SIRT6 signaling pathway, which is known to influence glucose metabolism.
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Caption: Proposed mechanism of action of a SIRT6 inhibitor on glucose metabolism.
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Conclusion
5-Nitro-2-(piperidin-1-yl)benzaldehyde is a readily synthesizable compound with the potential

for interesting biological activity, particularly as an inhibitor of SIRT6. This technical guide

provides the necessary foundational information, including its chemical identifiers, a proposed

synthetic route, and a roadmap for its biological evaluation. Further research is warranted to

confirm its synthesis, explore its inhibitory potential against SIRT6 and other targets, and

elucidate its mechanism of action in relevant cellular and in vivo models. The information

presented here should serve as a valuable starting point for researchers in the field of drug

discovery and development.

To cite this document: BenchChem. [5-Nitro-2-(piperidin-1-yl)benzaldehyde CAS and MDL
number]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301768#5-nitro-2-piperidin-1-yl-benzaldehyde-cas-
and-mdl-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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